2-Fluoropyridine-3-thiol
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Overview
Description
2-Fluoropyridine-3-thiol is a heterocyclic compound that features a fluorine atom and a thiol group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfur atoms in the molecule imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyridine-3-thiol typically involves the introduction of a fluorine atom and a thiol group onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a precursor pyridine compound is treated with a fluorinating agent and a thiolating agent under controlled conditions. For example, 3-bromo-2-nitropyridine can react with a fluoride source in the presence of a thiolating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of efficient fluorinating and thiolating agents, along with optimized reaction conditions, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-3-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) and thiolating agents like thiourea are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Aminopyridines.
Scientific Research Applications
2-Fluoropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-3-thiol involves its interaction with molecular targets through its fluorine and thiol groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the thiol group, making it less reactive in certain contexts.
3-Fluoropyridine: Fluorine atom is positioned differently, affecting its reactivity and applications.
2-Mercaptopyridine: Contains a thiol group but lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
2-Fluoropyridine-3-thiol is unique due to the simultaneous presence of both fluorine and thiol groups, which imparts distinct reactivity and stability. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
IUPAC Name |
2-fluoropyridine-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPWISFXXQYWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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